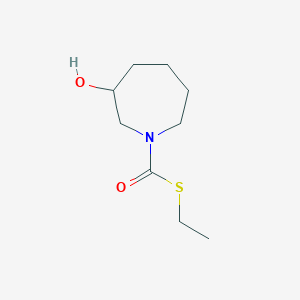

S-Ethyl 3-hydroxyazepane-1-carbothioate

Description

S-Ethyl 3-hydroxyazepane-1-carbothioate is a thiocarbamate derivative characterized by a seven-membered azepane ring substituted with a hydroxy group at position 3 and a carbothioate group at position 1. The carbothioate moiety consists of an ethyl thioester (-S-CO-OCH₂CH₃), which is critical for its biological activity.

Properties

CAS No. |

66747-11-3 |

|---|---|

Molecular Formula |

C9H17NO2S |

Molecular Weight |

203.30 g/mol |

IUPAC Name |

S-ethyl 3-hydroxyazepane-1-carbothioate |

InChI |

InChI=1S/C9H17NO2S/c1-2-13-9(12)10-6-4-3-5-8(11)7-10/h8,11H,2-7H2,1H3 |

InChI Key |

WJVWLNKQEUGMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)N1CCCCC(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 3-hydroxyazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiol compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbothioate group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are closely monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 3-hydroxyazepane-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

S-Ethyl 3-hydroxyazepane-1-carbothioate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex thiocarbamate compounds.

Biology: The compound is studied for its potential effects on various biological systems, including its role as an esterase inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neuropathies.

Industry: It is used in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of S-Ethyl 3-hydroxyazepane-1-carbothioate involves its interaction with esterase enzymes. The compound inhibits the activity of these enzymes, leading to the accumulation of acetylcholine in the nervous system. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Structural Analogs in Thiocarbamate Herbicides

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)

This compound

- Formula: C₉H₁₇NO₂S (inferred from molinate’s structure with added -OH)

- Key Differences : The 3-hydroxy group increases polarity (predicted log P ~2.8), enhancing water solubility. This modification may improve soil retention and reduce leaching but could alter metabolic pathways in target organisms.

Azepane vs. Benzazepine Derivatives

Benazepril Hydrochloride

- CAS No.: 86541-74-4

- Formula : C₂₄H₂₈N₂O₅·HCl

- Activity : ACE inhibitor (pharmaceutical)

- Key Features : Contains a benzazepine core (azepine fused with benzene) and carboxylate groups. Unlike this compound, benazepril is unsaturated and tailored for enzyme inhibition in hypertension treatment .

Other Azepane Derivatives

Hexamethylene Diisocyanate

- CAS No.: 822-06-0

- Formula : C₈H₁₂N₂O₂

- Activity : Industrial polymer precursor (e.g., polyurethanes)

- Key Differences: Features a linear hexamethylene chain with terminal isocyanate groups (-NCO), contrasting sharply with the cyclic azepane structure of this compound.

Research Findings and Implications

- Environmental Persistence : Increased polarity could reduce bioaccumulation risks but may enhance photodegradation due to the hydroxy group’s susceptibility to oxidation.

- Synthetic Challenges : Introducing a hydroxy group into the azepane ring requires stereoselective synthesis, which could impact production costs and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.